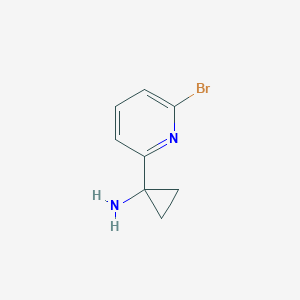

1-(6-Bromopyridin-2-YL)cyclopropan-1-amine

Description

Contextualization of Cyclopropylamine (B47189) Scaffolds in Advanced Chemical Research

Cyclopropylamine scaffolds are a notable subclass of cyclopropanes that feature prominently in a wide range of biologically active compounds and serve as crucial synthetic intermediates. acs.orgnih.gov The cyclopropane (B1198618) ring's unique characteristics, such as the coplanarity of its three carbon atoms and its enhanced π-character, contribute to the valuable properties of drugs containing this group. acs.org This highly strained three-membered ring, with bond angles compressed to roughly 60°, imparts significant reactivity that can be harnessed for various chemical transformations. The presence of the amine group adds a basic, nucleophilic center, allowing for a diverse array of chemical reactions.

In medicinal chemistry, the cyclopropylamine motif is found in numerous pharmaceuticals, including antidepressants, antiviral agents, and anticancer compounds. Its rigid structure can help lock a molecule into a specific conformation, which is often beneficial for binding to biological targets. The incorporation of a cyclopropylamine group can also influence a molecule's metabolic stability and permeability. nih.gov Researchers have developed numerous synthetic methods to access these valuable scaffolds, ranging from classical cyclopropanation reactions to more recent metal-catalyzed processes, highlighting their importance in the pursuit of novel therapeutic agents. acs.orgnih.govchemrxiv.org

Significance of Bromopyridine Moieties in Contemporary Chemical Synthesis and Discovery

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are integral to countless pharmaceuticals and agrochemicals. nih.govwikipedia.org The nitrogen atom in the pyridine ring alters the electronic properties compared to a simple benzene ring, influencing the molecule's reactivity, stability, and pharmacological profile. This scaffold is a key component in over 7,000 existing drug molecules. nih.gov

The introduction of a bromine atom to the pyridine ring, creating a bromopyridine moiety, significantly enhances its synthetic utility. Bromopyridines are versatile intermediates in organic synthesis, primarily because the bromine atom can be readily substituted or used as a handle in various cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. chempanda.commdpi.com For instance, 2-bromopyridine (B144113) is a colorless liquid that serves as a common precursor for producing more complex organic compounds. chempanda.comwikipedia.org It can react with butyllithium to form 2-lithiopyridine, another highly versatile reagent. wikipedia.org This reactivity allows chemists to strategically build molecular complexity, making bromopyridines essential building blocks in the discovery and development of new bioactive molecules and functional materials. mdpi.com

Overview of the Research Landscape Surrounding 1-(6-Bromopyridin-2-YL)cyclopropan-1-amine

The specific compound, this compound, is primarily recognized as a chemical intermediate, valued for its unique combination of the reactive cyclopropylamine and the synthetically versatile bromopyridine groups. While extensive, dedicated studies on the compound itself are not widespread in public literature, its utility is evident from its role in the synthesis of more complex molecules, particularly within patent literature related to drug discovery.

For example, related structures like 1-(6-bromopyridin-2-yl)cyclopropane-1-carbonitrile are used as precursors in the synthesis of inhibitors for therapeutic targets such as the Weel kinase, which is involved in cell cycle regulation and is a target for cancer therapy. google.com The synthesis often involves creating a related structure, such as 2-(6-bromopyridin-2-yl)acetonitrile, and then building the cyclopropane ring onto it. google.com The presence of both the bromine atom and the amine group on the cyclopropane ring allows for sequential, directed modifications to build larger, more functionalized molecules. The compound is commercially available from various chemical suppliers, indicating its use in research and development activities. lookchem.com

Below is a table summarizing the key properties of a closely related precursor, highlighting the structural information available for this chemical class.

| Property | Value |

| Compound Name | 1-(6-bromopyridin-2-yl)cyclopropan-1-ol |

| CAS Number | 1935447-35-0 |

| Molecular Formula | C8H8BrNO |

| Molar Mass | 214.06 g/mol |

This data is for a related precursor, as detailed data for the target amine is primarily found in supplier databases.

Historical Development of Cyclopropylamine and Pyridine-Based Chemical Entities in Academic Inquiry

The history of pyridine chemistry began in the 19th century. The first pyridine scaffold was isolated from picoline by Anderson in 1846, and he named it "pyridine" from the Greek words for fire ("pyr") and the suffix "idine" for aromatic bases. nih.gov Its chemical structure, analogous to benzene with one C-H unit replaced by nitrogen, was later proposed by Wilhelm Körner (1869) and James Dewar (1871). wikipedia.org Major synthetic advancements followed, including the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, which opened avenues for creating a wide variety of pyridine derivatives. wikipedia.org

The study of cyclopropylamines is more recent but equally significant. Early synthetic routes to the parent cyclopropylamine often started from cyclopropane carbonitrile, which was converted to cyclopropane carboxamide and then subjected to the Hofmann reaction. google.com While effective for laboratory-scale synthesis, these methods were not always suitable for large-scale production due to safety concerns or the use of expensive reagents. google.com Over the decades, numerous improved and novel methods for the synthesis of cyclopropylamine derivatives have been developed, driven by their increasing importance in medicinal chemistry. acs.orgnih.gov These modern methods, including Kulinkovich-type reactions and various metal-catalyzed cyclopropanations, have made these valuable chemical motifs more accessible for academic and industrial research. chemrxiv.orgepa.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEAFXDAFMBZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721193 | |

| Record name | 1-(6-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-33-7 | |

| Record name | 1-(6-Bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-bromopyridin-2-yl)cyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 1 6 Bromopyridin 2 Yl Cyclopropan 1 Amine

Cyclopropane (B1198618) Ring-Opening Reactions and Reactivity Studies

The three-membered ring of cyclopropane is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of both an electron-donating amine group and an electron-withdrawing bromopyridyl group on the same carbon atom of the cyclopropane ring in 1-(6-bromopyridin-2-yl)cyclopropan-1-amine creates a "donor-acceptor" cyclopropane system. This electronic arrangement significantly influences its reactivity and the mechanism of its ring-opening reactions.

Metal-Mediated Ring-Opening Mechanisms

Transition metal catalysts are known to facilitate the ring-opening of cyclopropanes through various mechanisms, often involving oxidative addition of a C-C bond to the metal center. In the context of this compound, a plausible metal-mediated ring-opening could proceed via the formation of a metallacyclobutane intermediate. For instance, a palladium(0) catalyst could insert into the more electron-rich C1-C2 bond (vicinal to the amine and pyridyl groups) to form a palladacyclobutane. This intermediate can then undergo further reactions, such as reductive elimination or reaction with other reagents, to yield a variety of products. The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents and the specific metal catalyst and ligands employed.

| Catalyst System | Proposed Intermediate | Potential Outcome |

| Pd(0) / Ligand | Palladacyclobutane | Allylic amination or cross-coupling products |

| Rh(I) complex | Rhodacyclobutane | Isomerization or cycloaddition products |

| Ni(0) complex | Nickelacyclobutane | Cross-coupling with organometallic reagents |

Electrophilic and Nucleophilic Ring-Opening Pathways

The donor-acceptor nature of this compound makes its cyclopropane ring susceptible to both electrophilic and nucleophilic attack.

Electrophilic Ring-Opening: Protonation or reaction with a Lewis acid can initiate ring-opening. Protonation of the nitrogen atom would enhance the electron-withdrawing nature of the substituent, potentially weakening the distal C2-C3 bond of the cyclopropane ring. nih.gov Subsequent attack by a nucleophile would lead to the ring-opened product. Theoretical studies on similar systems suggest that strong σ-acceptor groups can interact with the cyclopropane 1e" orbital, leading to a lengthening and weakening of the distal bond. nih.gov

Nucleophilic Ring-Opening: The presence of the electron-withdrawing bromopyridyl group can polarize the cyclopropane ring, making the carbon atoms susceptible to nucleophilic attack. A strong nucleophile could attack one of the methylene (B1212753) carbons of the cyclopropane ring, leading to a ring-opened carbanionic intermediate. This intermediate would then be protonated during workup to give the final product. The regioselectivity of the nucleophilic attack would be governed by steric and electronic factors. In donor-acceptor cyclopropanes, ring opening by bond heterolysis typically involves cleavage of the vicinal bond to form a zwitterionic species where the charges are stabilized by the substituents. nih.gov

| Reagent Type | Proposed Mechanism | Expected Product |

| Strong Acid (e.g., HBF4) | Electrophilic attack on the cyclopropane ring, formation of a carbocationic intermediate. nih.gov | Ring-opened product with the nucleophile at the terminal carbon. |

| Strong Nucleophile (e.g., Organolithium) | Nucleophilic attack on a cyclopropyl (B3062369) carbon, formation of a carbanionic intermediate. | Ring-opened product with the nucleophile incorporated. |

Rearrangement Reactions Involving the Cyclopropane Ring

The strained nature of the cyclopropane ring in this compound can also lead to various rearrangement reactions, often initiated by thermal or photochemical conditions, or by the action of acids or bases. A common rearrangement for aminocyclopropanes involves the formation of larger ring systems or acyclic isomers. For instance, under acidic conditions, a nih.govwiley-vch.de-shift could occur following the formation of a carbocationic intermediate, leading to a rearranged product. These rearrangements are a broad class of organic reactions where an atom or group migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de

Reactivity of the Amine Functionality

The primary amine group in this compound is a key functional group that dictates a significant portion of the molecule's reactivity.

Nucleophilic Reactivity and Derivatization Pathways

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This nucleophilicity allows for a wide range of derivatization reactions. The amine can readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form the corresponding amides and secondary or tertiary amines. The reactivity of the amine can be influenced by the steric hindrance imposed by the adjacent cyclopropyl and bromopyridyl groups.

| Electrophile | Reaction Type | Product Class |

| Acetyl Chloride | Acylation | N-(1-(6-bromopyridin-2-yl)cyclopropyl)acetamide |

| Benzoyl Chloride | Benzoylation | N-(1-(6-bromopyridin-2-yl)cyclopropyl)benzamide |

| Methyl Iodide | Alkylation | 1-(6-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |

The amine functionality can also participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Intramolecular Cyclization Reactions Involving the Amine

The presence of the amine group in proximity to the bromopyridine moiety allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often catalyzed by transition metals, such as palladium or copper, which can facilitate an intramolecular C-N bond formation. For instance, under conditions suitable for a Buchwald-Hartwig amination, the amine could displace the bromine atom on the pyridine (B92270) ring to form a tricyclic product. The design of prodrugs has taken advantage of facile intramolecular cyclization reactions. nih.gov Such cyclizations are powerful methods for constructing complex molecular architectures. encyclopedia.pub

A plausible mechanistic pathway for a palladium-catalyzed intramolecular cyclization would involve:

Oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyridine ring.

Coordination of the amine group to the palladium center.

Deprotonation of the amine by a base.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Visible-light-mediated intramolecular radical cyclization has also been reported for similar systems, suggesting an alternative pathway for cyclization. rsc.org

| Reaction Name | Catalyst/Conditions | Product Type |

| Intramolecular Buchwald-Hartwig Amination | Pd catalyst, base, heat | Fused tricyclic heterocycle |

| Intramolecular Goldberg Reaction | Cu catalyst, base, heat | Fused tricyclic heterocycle |

Reactivity and Transformations of the Bromopyridine Moiety

The chemical behavior of the bromopyridine unit in this compound is dictated by the electron-withdrawing nature of the pyridine nitrogen, which facilitates reactions at the carbon atoms of the ring, particularly those bearing a good leaving group like bromine.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromopyridine Ring

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for pyridines, especially those bearing a halide. The reaction proceeds through a two-step addition-elimination mechanism. nih.govlibretexts.org First, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing the negative charge of this intermediate, particularly when the substitution occurs at the ortho or para positions. masterorganicchemistry.com In the second step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring.

The general mechanism is as follows:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the C6 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged Meisenheimer complex.

Elimination of Leaving Group: The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Factors that accelerate SNAr reactions include the presence of strong electron-withdrawing groups that can stabilize the intermediate carbanion. masterorganicchemistry.com While the cyclopropylamine (B47189) group at the C2 position is not a strong electron-withdrawing group, the inherent electron deficiency of the pyridine ring itself facilitates this reaction pathway. The rate-determining step is typically the formation of the Meisenheimer complex. nih.govmasterorganicchemistry.com

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C6 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtaylorandfrancis.comnih.gov For substrates like this compound, Suzuki-Miyaura and Buchwald-Hartwig reactions are among the most important transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form new carbon-carbon bonds, for instance, to synthesize biaryl compounds. mdpi.comlibretexts.org The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl. wikipedia.orglibretexts.org The primary amine on the substrate can sometimes interfere by coordinating to the palladium center, but appropriate choice of ligands and reaction conditions can mitigate this issue. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This would allow for the introduction of a second amino group onto the pyridine ring at the C6 position. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a strong base. wikipedia.orgresearchgate.net The choice of ligand is critical and has evolved over several "generations" to accommodate a wide range of amine and aryl halide substrates. wikipedia.org

Below is a table showing typical conditions for cross-coupling reactions on related 2-bromopyridine (B144113) substrates.

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-90 | mdpi.com |

| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | ~85 | wikipedia.org |

| Buchwald-Hartwig | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | ~90 | wikipedia.org |

| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | t-BuOH | 110 | ~95 | researchgate.net |

This table is illustrative and based on reactions with similar 2-bromopyridine substrates, not specifically this compound.

Palladium-Catalyzed Reactions and Mechanisms

The mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, follows a general catalytic cycle. nih.govlibretexts.org

Transmetalation (for Suzuki Coupling) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig):

In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the bromide. This step is called transmetalation. wikipedia.org

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. libretexts.orgnih.gov

Reductive Elimination: The two organic fragments (the pyridine ring and the newly introduced group) on the Pd(II) center are coupled together and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

The efficiency and success of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. researchgate.net Ligands, typically bulky, electron-rich phosphines, are crucial for stabilizing the palladium species and facilitating the key steps of the catalytic cycle. libretexts.org

Stereochemical Control and Diastereoselectivity in Reaction Mechanisms

The compound this compound is a chiral molecule, containing a stereocenter at the C1 position of the cyclopropane ring. However, the reactions discussed—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—occur at the C6 position of the pyridine ring, which is remote from the existing stereocenter.

Consequently, these reactions are not expected to directly influence the existing stereocenter, and the stereochemical integrity of the cyclopropylamine moiety should be retained throughout the transformation. No new stereocenters are formed in the product unless the incoming nucleophile or coupling partner is itself chiral.

Specific studies on diastereoselective or enantioselective reactions involving this particular compound are not widely reported in the literature. Achieving stereochemical control would require the use of chiral catalysts or reagents that could differentiate between enantiomers or diastereomers in a potential kinetic resolution or desymmetrization process, but such specific applications for this substrate have not been detailed. In palladium-catalyzed cascade reactions of related amine systems, diastereoselectivity can be achieved, but this is highly dependent on the specific substrates and reaction pathways that form new stereocenters. nih.gov

Kinetics and Thermodynamics of Key Reactions

For SNAr reactions , the rate is highly dependent on:

Nucleophile Strength: A stronger nucleophile will generally react faster.

Leaving Group Ability: The typical halide leaving group order in SNAr is F > Cl ≈ Br > I, which is opposite to that in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov

Solvent: Polar aprotic solvents are typically used to solvate the cation and leave the anion (nucleophile) more reactive.

Activation Energy: The formation of the Meisenheimer complex is the highest energy barrier. The stability of this intermediate, influenced by electron-withdrawing groups, directly affects the reaction rate. nih.gov

For palladium-catalyzed cross-coupling reactions , the kinetics are more complex and depend on the rates of each step in the catalytic cycle.

Oxidative Addition: The rate of this step is influenced by the electron density of the palladium catalyst (more electron-rich catalysts react faster) and the nature of the halide (I > Br > Cl). libretexts.org

Transmetalation/Amine Coordination: The rate can be affected by the choice of base and the lability of the ligands on the palladium center.

Reductive Elimination: This step is often faster for more sterically hindered complexes and is influenced by the electronic nature of the ligands.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of the Cyclopropylamine Bromopyridine Scaffold

Design Principles for Cyclopropylamine-Containing Scaffolds in Medicinal Chemistry

The incorporation of a cyclopropane (B1198618) ring into drug candidates is a well-established strategy in medicinal chemistry. researchgate.net Cyclopropane is considered a "privileged structure" because its unique steric and electronic properties can enhance biological activity. researchgate.net The three-membered ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby improving binding affinity to its biological target. This rigidity also reduces the entropic penalty upon binding.

Key design principles for including cyclopropylamine (B47189) scaffolds in medicinal chemistry include:

Bioisosterism: The cyclopropyl (B3062369) group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group. This substitution can improve metabolic stability by blocking sites of metabolism.

Conformational Constraint: The rigid nature of the cyclopropane ring restricts the number of accessible conformations of the molecule. researchgate.net This can lead to increased selectivity for a specific biological target by favoring a binding mode that is not accessible to more flexible molecules.

Improved Physicochemical Properties: The introduction of a cyclopropylamine moiety can modulate a compound's lipophilicity, solubility, and metabolic stability. researchgate.net These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Access to Three-Dimensional Chemical Space: The non-planar nature of the cyclopropane ring allows for the exploration of three-dimensional chemical space, which can lead to novel interactions with biological targets.

Chemoenzymatic strategies have also been developed to synthesize and diversify cyclopropane-containing scaffolds, providing access to a wide range of enantiopure compounds for drug discovery. nih.gov

Exploration of Substituent Effects on the Pyridine (B92270) Ring and Cyclopropane Moiety

The biological activity of the cyclopropylamine-bromopyridine scaffold can be finely tuned by modifying the substituents on both the pyridine ring and the cyclopropane moiety.

Pyridine Ring Substituents: The electronic properties and position of substituents on the pyridine ring can significantly impact a compound's activity. A review of pyridine derivatives showed that the presence and position of electron-donating groups like -OMe and -OH, as well as -C=O and -NH2 groups, can enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups was found to decrease activity in some cases. nih.gov In the context of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the substituent at the 4-position was shown to be critical for activity. researchgate.net

Cyclopropane Moiety Substituents: Modifications to the cyclopropane ring itself or the amine group attached to it can also lead to significant changes in biological activity. For example, in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, extensive functionalization of the cyclopropylamine core led to the identification of novel and potent scaffolds. nih.gov The stereochemistry of the cyclopropane ring is also crucial, as different stereoisomers can have vastly different biological activities.

The following table summarizes the general effects of substituents on the activity of pyridine-containing compounds based on literature findings.

| Substituent Type | General Effect on Activity | Reference |

| Electron-donating groups (-OMe, -OH) | Can enhance antiproliferative activity | nih.gov |

| Carbonyl and Amino groups (-C=O, -NH2) | Can enhance antiproliferative activity | nih.gov |

| Halogen atoms | Can decrease antiproliferative activity in some contexts | nih.gov |

| Bulky groups | Can decrease antiproliferative activity | nih.gov |

Conformational Restriction and its Impact on Molecular Recognition

The rigid nature of the cyclopropane ring in the 1-(6-Bromopyridin-2-YL)cyclopropan-1-amine scaffold plays a crucial role in its interaction with biological targets. This conformational restriction reduces the molecule's flexibility, which can have several important consequences for molecular recognition.

By locking the molecule into a more defined three-dimensional shape, the entropic cost of binding to a target protein is lowered, which can lead to a higher binding affinity. This principle is widely used in drug design to create more potent inhibitors. The defined conformation also enhances the specificity of the interaction, as the rigid scaffold is less likely to bind to off-target proteins that may have different binding site geometries.

The inactivation of monoamine oxidase (MAO) by the drug tranylcypromine, a trans-2-phenylcyclopropylamine, is a classic example of how the reactivity of a cyclopropylamine can be harnessed. unl.pt The mechanism involves the formation of a cyclopropyliminium ion, which is then attacked by a cysteine residue in the enzyme's active site. unl.pt Similarly, the inhibition of aldehyde dehydrogenase by cyclopropanone (B1606653) hydrate (B1144303) involves the trapping of a cysteinyl thiolate in the active site. unl.pt These examples highlight how the constrained nature of the cyclopropane ring can facilitate specific chemical reactions within an enzyme's active site.

Rational Design of Analogs for Specific Biological Interactions

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved activity and selectivity based on an understanding of the target's structure and the ligand's binding mode. For the cyclopropylamine-bromopyridine scaffold, this process would involve creating a library of analogs with systematic variations to probe the structure-activity relationship.

For instance, if the bromine atom on the pyridine ring is involved in a key halogen bond with the target protein, analogs could be synthesized with other halogens (chlorine, iodine) or with hydrogen to confirm the importance of this interaction. Similarly, if the amine group is involved in a critical hydrogen bond, its substitution or modification would provide valuable information.

The development of inhibitors for the Janus kinase (JAK) family of enzymes provides an example of how scaffolds can be rationally modified. By combining known pharmacophores, such as ibuprofen (B1674241) or ketoprofen, with different heterocyclic scaffolds, new hybrid molecules with desired biological activities can be created. researchgate.net This "scaffold hopping" approach can be applied to the cyclopropylamine-bromopyridine core to generate novel analogs for a variety of biological targets. The use of molecular modeling and visualization tools is essential in this process to predict how changes in the molecule's structure will affect its binding to the target. researchgate.net

Target Identification and Validation Methodologies for Compounds Based on This Scaffold

A significant challenge in modern drug discovery, particularly with compounds identified through phenotypic screening, is determining their precise molecular target or targets. pfizer.com Several powerful techniques are available to identify the proteins that a small molecule interacts with, which is a critical step in understanding its mechanism of action. nih.govbroadinstitute.org

Phenotypic screening is a powerful drug discovery strategy that identifies compounds based on their effect on a cell or organism's observable characteristics, or phenotype, rather than on their interaction with a specific, predetermined target. technologynetworks.combiobide.com This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action, as it does not require prior knowledge of the disease's molecular underpinnings. pfizer.comtechnologynetworks.com

Once a "hit" compound like one based on the cyclopropylamine-bromopyridine scaffold is identified in a phenotypic screen, the next major hurdle is to deconvolute its target. nih.gov This process, often referred to as target deconvolution, can be complex because small molecules often interact with multiple proteins. nih.govnih.gov

Affinity-based proteomics is a direct biochemical method for identifying the protein targets of a small molecule. nih.gov This approach relies on the physical interaction between the small molecule and its target protein. nih.gov

A common technique is affinity chromatography , where the small molecule of interest is chemically modified to be attached to a solid support, such as a bead. acs.orgresearchgate.net A cellular lysate is then passed over these beads, and the proteins that bind to the immobilized small molecule are captured. acs.org After washing away non-specifically bound proteins, the target proteins can be eluted and identified using mass spectrometry. researchgate.netnih.gov A significant advancement in this area is the use of quantitative proteomics to better distinguish true binders from non-specific interactors. nih.gov

Another powerful method is the drug affinity responsive target stability (DARTS) assay. This technique is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it more resistant to degradation by proteases. researchgate.net By comparing the protein degradation patterns in the presence and absence of the small molecule, potential targets can be identified. researchgate.net

These target identification methods are crucial for validating the mechanism of action of compounds built on the cyclopropylamine-bromopyridine scaffold and for guiding further drug development efforts.

Computational Chemistry and Molecular Modeling of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 1-(6-bromopyridin-2-YL)cyclopropan-1-amine. These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity. acs.orgresearchgate.net

Studies on related aminopyridine and bromopyridine derivatives offer a framework for what can be expected for the title compound. For instance, DFT calculations on aminopyridines reveal that the position of the amino group significantly influences the electronic properties. acs.org The C-NH2 bond length can vary depending on its position on the pyridine (B92270) ring, which is attributed to tautomeric effects and the delocalization of π-electrons. acs.org In the case of 2-aminopyridine, a tautomeric equilibrium between the amino and imino forms can lead to a shorter C-N bond compared to 3-aminopyridine. acs.org For this compound, the amino group is on the cyclopropane (B1198618) ring, but its proximity to the pyridine nitrogen can still lead to interesting electronic features.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. acs.org For a series of aminopyridines, these gaps have been calculated to be in the range of -0.1915 eV to -0.2828 eV using DFT, indicating that they are relatively reactive molecules. acs.org Similar calculations for bromopyridine derivatives, such as 2,6-bis(bromo-methyl)pyridine, also provide valuable data on bond lengths and angles, which are generally in good agreement with experimental values. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another powerful tool derived from quantum chemical calculations. It helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including those with biological receptors. researchgate.net For pyridine derivatives, the nitrogen atom is typically an electron-rich site, making it a potential hydrogen bond acceptor.

Table 1: Calculated Electronic Properties of Related Aminopyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminopyridine | -0.2989 | -0.0365 | -0.2624 |

| 3-Aminopyridine | -0.2876 | -0.0961 | -0.1915 |

| 4-Aminopyridine | -0.3021 | -0.0298 | -0.2723 |

| 3,4-Diaminopyridine | -0.3122 | -0.0294 | -0.2828 |

Data is illustrative and based on studies of aminopyridines. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, which is essential for understanding its conformational flexibility and how it interacts with its environment, such as a protein binding site. For molecules containing flexible groups like this compound, MD simulations can explore the accessible conformations and the energetic landscape of these shapes.

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex predicted by docking studies. For example, in a study of pyridin-2-one derivatives as mIDH1 inhibitors, MD simulations were performed to analyze the stability of the ligand-protein complex, calculating parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) over the simulation time. mdpi.comresearchgate.netnih.govbohrium.com These simulations can reveal whether the ligand remains stably bound in the active site and can highlight key interactions that are maintained throughout the simulation.

For a compound like this compound, MD simulations could be used to study its conformational preferences in different solvents or within a protein binding pocket. The cyclopropane ring introduces rigidity, but the rotational freedom around the bonds connecting it to the pyridine ring and the amine group allows for different spatial arrangements. Understanding these preferred conformations is critical for designing compounds that fit optimally into a target's binding site. In a study on pyridine-based protein kinase C (PKC) agonists, MD simulations were crucial in assessing the behavior of the designed ligands in a membrane environment, which helped in filtering out candidates with unfavorable dynamics before synthesis. nih.gov

Docking Studies for Binding Affinity Prediction and Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

For a compound like this compound, docking studies would involve placing it into the active site of a target protein and scoring the different poses based on their predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. For instance, in a study of pyrimidine (B1678525) derivatives as potential EGFR inhibitors, docking was used to predict the binding modes and affinities of the compounds. nih.gov The results can guide the design of new derivatives with improved potency.

In a study of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, docking was used to rationalize the structure-activity relationship (SAR) of the synthesized compounds. acs.org The docking poses revealed how different substituents on the core structure could influence the binding to the receptor, providing a rationale for the observed differences in inhibitory activity. acs.org Similarly, for this compound, docking could be used to predict its binding to various kinases or other enzymes where pyridine-containing compounds have shown activity. The bromine atom can participate in halogen bonding, which is an increasingly recognized interaction in drug design.

Table 2: Illustrative Docking Scores of Related Pyridine Derivatives Against a Kinase Target

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridine-based Compound 1 | -8.5 | MET793, LYS745 |

| Pyridine-based Compound 2 | -8.2 | CYS797, ASP855 |

| Pyridine-based Compound 3 | -7.9 | THR790, LEU844 |

This data is hypothetical and for illustrative purposes, based on typical values seen in docking studies of kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of a chemical scaffold to improve its potency and other properties.

For a series of derivatives of this compound, a QSAR model could be developed by synthesizing and testing a set of analogs with variations at different positions of the molecule. The biological activity data would then be correlated with calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters.

A study on pyridin-2-one derivatives as mIDH1 inhibitors employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comresearchgate.netnih.govbohrium.com These methods use 3D fields around the aligned molecules to build the QSAR model. The results of such studies are often presented as contour maps, which show regions where modifications to the structure are likely to increase or decrease activity. For example, a CoMSIA contour map might indicate that a bulky, hydrophobic group is favored in a certain region, while an electronegative group is disfavored in another. mdpi.comresearchgate.net Such insights are invaluable for the rational design of new, more potent compounds. A QSAR study on 1,1'-(1,2-ethylenebisbenzyl)bis(4-substitutedpyridinium) dibromides as choline (B1196258) kinase inhibitors found a correlation between the inhibitory potency and the 13C chemical shifts of the methylene (B1212753) group. nih.gov

Mechanistic Computational Studies of Synthetic Transformations and Reactivity

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. This can be particularly useful for understanding and optimizing the synthesis of complex molecules like this compound.

The synthesis of this compound likely involves the formation of the cyclopropane ring and the coupling of the pyridine and cyclopropylamine (B47189) moieties. Computational studies can be used to investigate the feasibility of different synthetic routes and to understand the factors that control the stereochemistry of the reaction. For example, a study on the Pt(II)-catalyzed cycloisomerization of 1,6-dienes to form bicyclopropanes used DFT to elucidate the reaction mechanism, finding that the cyclopropanation step is turnover-limiting. nih.gov

Mechanistic studies on the reactions of cyclopropanes are also relevant. For instance, computational studies on the acylation of cyclopropanes have explored the involvement of protonated cyclopropane intermediates. researchgate.net Furthermore, mechanistic investigations into the Au(I)-catalyzed rearrangements of propargylic esters have utilized cyclopropane probes and DFT calculations to understand the reaction pathways. nih.gov Such studies provide a deeper understanding of the fundamental reactivity of the cyclopropane ring, which is a key structural feature of the title compound.

Advanced Analytical Approaches in the Research of 1 6 Bromopyridin 2 Yl Cyclopropan 1 Amine

Chromatographic Methods for Enantiomeric and Diastereomeric Separations

The presence of a chiral center at the C1 position of the cyclopropane (B1198618) ring means that 1-(6-bromopyridin-2-yl)cyclopropan-1-amine exists as a pair of enantiomers. The separation of these enantiomers is critical for pharmacological and toxicological studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective method for this purpose. nih.govmdpi.com

The selection of the CSP and mobile phase is paramount for achieving successful enantioseparation. For primary amines like the target compound, several classes of CSPs have proven effective.

Cyclofructan-Based CSPs : Derivatized cyclofructans, particularly isopropyl carbamate-functionalized cyclofructan-6 (Larihc CF6-P), have demonstrated exceptional selectivity for a wide range of primary amines. researchgate.netnih.gov These CSPs often operate in the polar organic mode, using mobile phases like acetonitrile (B52724) and methanol (B129727) with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to improve peak shape and resolution. nih.gov The unique structure of the cyclofructan allows for multiple interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition. nih.gov

Polysaccharide-Based CSPs : Phenylcarbamate derivatives of cellulose (B213188) and amylose (B160209) are widely used for chiral separations. yakhak.org Coated and bonded versions of these CSPs, such as Chiralpak® IA, IB, IC, and Chiralcel® OD-H, offer broad enantioselectivity. nih.govyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of hydrogen bonds, π-π interactions, and steric hindrance. For primary amines, mobile phases often consist of heptane/alcohol mixtures in normal-phase mode or acetonitrile/alcohol in polar organic mode, sometimes with additives like butylamine (B146782) to minimize peak tailing. nih.govscas.co.jp

Macrocyclic Glycopeptide-Based CSPs : Stationary phases employing macrocyclic glycopeptides like teicoplanin (e.g., Astec CHIROBIOTIC T) are also effective for separating polar and ionic compounds, including underivatized amino compounds. sigmaaldrich.com They are compatible with a wide range of mobile phases, including reversed-phase and polar organic conditions, making them versatile for method development. sigmaaldrich.com

The development of a successful separation method often requires screening multiple columns and mobile phase compositions to find the optimal conditions for resolution and analysis time.

Table 1: Comparison of Chiral Stationary Phases for Primary Amine Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Modes | Key Strengths for Primary Amines | Considerations |

|---|---|---|---|---|

| Cyclofructan-Based | LarihcShell-P, Larihc CF6-P | Polar Organic, Supercritical Fluid Chromatography (SFC) | High success rate for resolving underivatized primary amines. researchgate.netnih.gov | Mobile phase additives must be carefully chosen; butylamine can be detrimental to separation. nih.gov |

| Polysaccharide-Based | Chiralpak® IA/IB/IC, Chiralcel® OD/OJ | Normal Phase, Polar Organic, Reversed Phase | Broad applicability and a long history of successful separations. yakhak.orgscas.co.jp | May require derivatization for some amines to improve resolution. yakhak.org |

| Macrocyclic Glycopeptide | CHIROBIOTIC® T, V, TAG | Reversed Phase, Polar Organic | Excellent for polar and ionizable compounds; compatible with LC-MS. sigmaaldrich.com | U-shaped retention profiles can be observed, requiring careful optimization of the mobile phase. sigmaaldrich.com |

| Crown Ether-Based | Crownpak® CR(+) | Reversed Phase (Acidic) | Highly specific for compounds with a primary amino group. nih.gov | Typically requires acidic mobile phases which may not be ideal for all analytes or columns. nih.gov |

Spectroscopic Techniques for Advanced Structural Elucidation (beyond basic identification)

While basic 1D NMR and mass spectrometry are used for initial identification, advanced spectroscopic methods provide unequivocal structural confirmation and detailed insights into the molecule's three-dimensional structure and connectivity. pressbooks.pub

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete structural assignment of this compound. These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular puzzle. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For the target compound, COSY would show correlations between the protons on the pyridine (B92270) ring (H3, H4, H5) and between the geminal and vicinal protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pub This is crucial for assigning the ¹³C chemical shifts for each protonated carbon in the pyridine and cyclopropane moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu It is the key to connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the cyclopropane protons to the C2 carbon of the pyridine ring, confirming the attachment point. It would also link the pyridine protons to their neighboring carbons, confirming the substitution pattern. researchgate.net

The expected chemical shifts are influenced by the bromine substituent and the cyclopropylamine (B47189) group. The bromine atom on the pyridine ring is expected to influence the chemical shifts of adjacent protons and carbons. sci-hub.se The cyclopropane ring itself has characteristic chemical shifts due to its unique geometry and ring strain. organicchemistrydata.org

Table 2: Predicted 2D NMR Correlations for Structural Elucidation

| Proton(s) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | Key HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H3 (Pyridine) | H4 | C3 | C2, C4, C5 |

| H4 (Pyridine) | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 (Pyridine) | H4 | C5 | C3, C4, C6 |

| CH₂ (Cyclopropane) | Other CH₂ protons | Cyclopropane CH₂ carbons | C1 (quaternary), C2 (Pyridine), other CH₂ carbons |

| NH₂ | - | - | C1 (quaternary), Cyclopropane CH₂ carbons |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone of modern drug metabolism studies. nih.govresearchgate.net In preclinical research (e.g., in vitro studies with liver microsomes or in vivo animal studies), LC-HRMS is used to detect, identify, and quantify the parent drug and its metabolites. nih.govresearchgate.net

The process begins with separating the parent compound from its metabolites using HPLC. The eluent is then introduced into a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap instrument), which measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). This accuracy allows for the confident determination of the elemental composition of the parent drug and its metabolites.

Metabolites are identified by searching for expected mass shifts corresponding to common metabolic reactions. The structure of a potential metabolite is further confirmed by tandem mass spectrometry (MS/MS), where the metabolite ion is isolated, fragmented, and its fragmentation pattern is compared to that of the parent drug.

Table 3: Potential Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Description | Change in Elemental Composition | Exact Mass Change (Da) |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl group (-OH) to the pyridine or cyclopropane ring. | +O | +15.9949 |

| Oxidation | Formation of an N-oxide on the pyridine nitrogen. | +O | +15.9949 |

| Dealkylation (hypothetical) | Cleavage of the cyclopropane ring (less common). | -C₃H₄ | -40.0313 |

| Glucuronidation | Conjugation with glucuronic acid, typically on the amine or a hydroxylated metabolite. | +C₆H₈O₆ | +176.0321 |

| Sulfation | Conjugation with a sulfate (B86663) group on the amine or a hydroxylated metabolite. | +SO₃ | +79.9568 |

| Acetylation | Addition of an acetyl group to the primary amine. | +C₂H₂O | +42.0106 |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. sigmaaldrich.com For this compound, the primary amine group is a prime target for derivatization. This can enhance detectability in HPLC-UV/Fluorescence or improve ionization efficiency and chromatographic behavior in LC-MS. thermofisher.com

Common derivatization approaches for primary amines include:

Labeling with a Chromophore/Fluorophore : Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) react with the primary amine to attach a group that strongly absorbs UV light or fluoresces, significantly lowering detection limits. researchgate.netnih.gov

Improving Ionization in Mass Spectrometry : While the primary amine is readily protonated in positive ion ESI-MS, derivatization can be used to introduce a permanently charged moiety or a group that improves ionization stability, which can be useful for quantitative studies.

Enhancing Chromatographic Separation : Derivatization can alter the polarity of the molecule, which may improve peak shape and resolution on certain reversed-phase columns. nih.gov

The choice of reagent depends on the analytical goal, the detection method, and the sample matrix. The reaction must be rapid, quantitative, and produce a stable derivative with minimal side products. sigmaaldrich.com

Table 4: Comparison of Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Abbreviation | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Fluorescence, UV, MS | Forms stable derivatives; provides good sensitivity. nih.gov | Can react with other functional groups (e.g., phenols); excess reagent must be removed. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | High fluorescence quantum yield; well-established chemistry. thermofisher.com | Reagent can be unstable; derivatization can be complex. researchgate.net |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. thermofisher.com | Derivatives can be unstable; does not react with secondary amines. nih.gov |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Good selectivity in aqueous solutions; forms stable derivatives. sigmaaldrich.com | Less common than other reagents. |

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding and optimizing the synthesis of this compound benefits from in situ spectroscopic monitoring. These process analytical technology (PAT) tools allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling. This leads to improved process control, safety, and efficiency.

The synthesis of this compound may involve steps such as the lithiation of 2,6-dibromopyridine (B144722) followed by reaction with an electrophile. clockss.org Such reactions, which often involve transient or unstable intermediates at low temperatures, are ideal candidates for in situ monitoring. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, FTIR can monitor the reaction progress by tracking the disappearance of characteristic vibrational bands of reactants (e.g., C-Br stretch) and the appearance of bands corresponding to intermediates or the final product (e.g., C-N or N-H vibrations). researchgate.net

Raman Spectroscopy : Raman is another powerful vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, and since it uses fiber optic probes, it can be easily implemented for in situ monitoring. Water is a weak Raman scatterer, making it well-suited for aqueous reaction systems.

By generating concentration profiles over time, these in situ methods provide valuable kinetic data that can be used to optimize reaction parameters such as temperature, dosing rates, and reaction time.

Table 5: Suitability of In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR (ATR) | Functional group changes (e.g., C=O, C-N, O-H) | Highly sensitive; provides rich structural information; widely applicable to organic synthesis. researchgate.net | ATR probe can be susceptible to fouling; strong water absorption can interfere in some spectral regions. |

| Raman Spectroscopy | Molecular backbone vibrations (e.g., C-C, C=C, C-S) | Minimal interference from water; easy to implement with fiber optics; good for monitoring crystallization. | Fluorescence from the sample can overwhelm the Raman signal; generally less sensitive than FTIR. |

| UV-Vis Spectroscopy | Changes in chromophores and conjugated systems | Simple and cost-effective; highly sensitive for compounds with strong UV absorbance. | Provides limited structural information; susceptible to interference from multiple absorbing species. |

Future Research Directions and Emerging Paradigms for 1 6 Bromopyridin 2 Yl Cyclopropan 1 Amine

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The synthesis of cyclopropylamines and substituted pyridines has been a subject of extensive research. nih.govmdpi.com A common strategy for preparing 1-substituted cyclopropylamines involves the Kulinkovich-Szymoniak reaction, which utilizes a titanium(II)-mediated coupling of nitriles with Grignard reagents in the presence of a Lewis acid. organic-chemistry.org This one-step method is more direct than many multi-step alternatives. organic-chemistry.org For the specific target, a plausible synthetic route would likely involve the reductive amination of a ketone precursor, (6-bromopyridin-2-yl)(cyclopropyl)methanone. sigmaaldrich.com

Future advancements in the synthesis of 1-(6-bromopyridin-2-yl)cyclopropan-1-amine will likely focus on enhancing sustainability and efficiency. Key areas of development include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis offers significant advantages, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgrsc.org Flow systems can enable rapid optimization of reaction conditions, such as temperature and residence time, leading to higher yields and purity. rsc.org For instance, the synthesis of pyridinium (B92312) salts has been successfully accelerated using microwave-assisted flow chemistry, achieving high yields in minutes. rsc.org

Catalysis Innovation: The development of more efficient and sustainable catalysts is crucial. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts often used in cross-coupling and amination reactions.

Green Solvents and Reagents: A move towards greener and more benign solvents and reagents will reduce the environmental impact of the synthesis. This involves minimizing the use of hazardous substances and exploring bio-based solvent alternatives.

Exploration of Unconventional Reactivity and Transformations

The unique structural features of this compound—a strained three-membered ring and a reactive carbon-bromine bond on a pyridine (B92270) ring—open avenues for exploring unconventional chemical transformations.

Domino and Cascade Reactions: The 2-bromopyridine (B144113) moiety can undergo novel ruthenium-catalyzed domino reactions. nih.gov Research has shown that under specific Ru(II) catalysis, 2-bromopyridines can be converted into complex multi-heteroarylated 2-pyridone products through a sequence of oxygen incorporation, Buchwald–Hartwig-type amination, and C–H bond activation. nih.gov Applying such methodologies to the target compound could yield highly complex and novel molecular architectures in a single operation.

Ring-Opening and Rearrangement Reactions: The high ring strain of the cyclopropane (B1198618) group makes it susceptible to ring-opening reactions, a property that can be harnessed for synthetic utility. nih.gov Furthermore, cyclopropylimines, which can be derived from the primary amine, are known to undergo rearrangements like the cyclopropyliminium-pyrroline rearrangement to form fused heterocyclic systems. researchgate.net Exploration of these pathways could transform the cyclopropylamine-pyridine scaffold into different heterocyclic frameworks, such as pyrroles or dihydroazepines. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. beilstein-journals.org These tools can significantly accelerate the development and optimization of synthetic routes for molecules like this compound.

Computer-Aided Synthesis Planning (CASP): ML-based retrosynthesis models can analyze a target molecule and propose diverse and efficient synthetic pathways, potentially uncovering more effective routes than those devised by human intuition alone. beilstein-journals.org

Reaction Condition Optimization: ML algorithms, particularly Bayesian optimization, are highly effective at navigating large, multi-dimensional parameter spaces to find the optimal conditions for a chemical reaction. beilstein-journals.orgacs.org This has been demonstrated in the optimization of flow synthesis for pyridine–oxazoline (PyOX) ligands and photoredox amine synthesis, where algorithms can simultaneously optimize variables like temperature, concentration, and solvent choice to maximize yield or production rates. rsc.orgacs.orgresearchgate.net Such self-optimizing systems, often integrated with automated flow reactors, can dramatically reduce the time and resources required for process development. rsc.orgresearchgate.net

De Novo Molecular Design: Beyond optimizing existing processes, ML models can be trained to design entirely new molecules. By learning from vast datasets of chemical structures and their properties, these models can generate novel derivatives of the cyclopropylamine-pyridin-2-yl scaffold with desired biological activities or material properties.

Application of the Scaffold in Novel Chemical Probes and Tools for Biological Research

A chemical probe is a selective small molecule used to study the function of a specific protein or biological pathway in cells. eubopen.org The this compound scaffold is a promising starting point for the development of such tools due to the established biological relevance of its constituent parts. cymitquimica.com

The cyclopropylamine (B47189) moiety is a key feature in a class of irreversible inhibitors of the histone demethylase KDM1A (also known as LSD1), a target in cancer therapy. nih.gov The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and is known to be a core component of molecules with a wide range of biological activities, including anticancer effects. researchgate.netnih.gov

The development of chemical probes from this scaffold could proceed via several strategies:

Fragment-Based Elaboration: The molecule itself can be used as a fragment in screening campaigns against biological targets. Hits can then be elaborated into more potent and selective probes.

Attachment of Reporter Tags: The primary amine or the pyridine ring (via the bromo-substituent) can serve as attachment points for reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, allowing for target identification and visualization in biological systems.

Library Synthesis for Phenotypic Screening: By systematically modifying the scaffold, libraries of derivatives can be created for use in cell-based phenotypic screens to identify compounds that produce a desired biological effect, which can then be used to uncover new drug targets. scispace.com

Expanding the Chemical Space of Cyclopropylamine-Pyridin-2-YL Derivatives

Expanding the chemical space around a core scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com The this compound scaffold is well-suited for diversification due to its two distinct and reactive functional handles: the bromine atom and the primary amine.

Derivatization of the Pyridine Ring: The bromine atom at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids can introduce new aryl or heteroaryl groups. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the coupling of various primary or secondary amines, introducing diverse nitrogen-containing functionalities. nih.gov

Sonogashira Coupling: Alkynes can be coupled to the pyridine ring, providing a linear extension to the scaffold.

Modification of the Amine Group: The primary amine on the cyclopropane ring is a versatile functional group for building a library of derivatives.

Amidation: Coupling with a diverse set of carboxylic acids can generate a library of amides, a common functional group in bioactive molecules.

Reductive Amination: Reaction with aldehydes or ketones can produce secondary or tertiary amines.

Sulfonylation: Formation of sulfonamides is another common strategy in medicinal chemistry to modulate physicochemical properties.

By employing these and other reactions in a combinatorial or parallel synthesis fashion, a vast library of novel analogues can be generated from the this compound core. This expansion of chemical space is critical for discovering new molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties for use as therapeutics or biological probes. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Bromopyridin-2-YL)cyclopropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation of brominated pyridine precursors. A standard approach includes:

Precursor Preparation : Starting with 6-bromopyridine derivatives functionalized with a vinyl or allyl group.

Cyclopropanation : Using reagents like diazomethane or transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane ring.

Amine Protection/Deprotection : Protecting the amine group during synthesis (e.g., with Boc groups) to prevent side reactions.

- Optimization : Yield and purity depend on temperature control (0–25°C), solvent polarity (e.g., DCM or THF), and catalyst loading. Purification via recrystallization or chromatography (e.g., silica gel with EtOAc/hexane) is critical for isolating the dihydrochloride salt form, which enhances stability .

Q. How is the purity and structural integrity of this compound characterized?

- Methodological Answer :

- HPLC/MS : Quantifies purity (>95% typically required for research-grade material).

- NMR Spectroscopy : Confirms structure via characteristic signals (e.g., cyclopropane protons at δ 1.2–1.8 ppm; pyridine ring protons at δ 7.5–8.5 ppm).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C-C bond lengths ~1.54 Å, confirming ring strain) .

Advanced Research Questions

Q. How do steric and electronic properties of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclopropane ring imposes rigidity, limiting rotational freedom and directing regioselectivity in Suzuki-Miyaura couplings. For example, the bromine at the 6-position of pyridine becomes more accessible due to reduced steric hindrance from the adjacent cyclopropane.

- Electronic Effects : The electron-deficient pyridine ring (due to Br) enhances oxidative addition with Pd(0) catalysts. Computational studies (DFT) can model charge distribution to predict coupling efficiency.

- Table: Key Structural Parameters

| Parameter | Value | Impact on Reactivity |

|---|---|---|

| Cyclopropane C-C bond | 1.54 Å | High ring strain accelerates reactions |

| Pyridine N-Br distance | 2.85 Å | Facilitates Pd coordination |

| . |

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use IC50/EC50 curves to differentiate true activity from assay noise.

- Target Validation : Employ CRISPR knockouts or siRNA to confirm target specificity. For example, if a study reports inconsistent enzyme inhibition, validate using isothermal titration calorimetry (ITC) to measure binding affinity.

- Comparative Analysis : Compare analogs (e.g., 6-bromo vs. 6-methyl pyridine derivatives) to isolate structural determinants of activity. For instance, bromine’s electronegativity may enhance π-stacking with aromatic residues in enzymes like kinases .

Q. How does the dihydrochloride salt form affect solubility and stability in pharmacological assays?

- Methodological Answer :

- Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The dihydrochloride salt increases aqueous solubility by ~10-fold compared to the free base.

- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The salt form reduces hygroscopicity and degradation (e.g., <5% decomposition vs. 20% for free base).

- Biological Relevance : In cell-based assays, pre-dissolve the salt in buffered solutions to avoid pH shifts that alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.